molecular formula C14H20N2O6S B2582770 N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-32-2

N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2582770
CAS No.: 899968-32-2
M. Wt: 344.38
InChI Key: JAZLLWMATACXIB-UHFFFAOYSA-N
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Description

N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a versatile chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole ring, a sulfamoyl group, and a carboxamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This core can be synthesized through a series of reactions, including cyclization and functional group modifications The sulfamoyl group is introduced via sulfonation reactions, while the carboxamide group is added through amidation reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound’s properties make it suitable for use in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives and sulfamoyl-containing molecules. Examples include:

  • N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide analogs with different substituents on the benzo[d][1,3]dioxole ring.
  • Sulfamoyl-containing compounds with varying alkyl groups.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[2-(1-methoxypropan-2-ylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-10(8-20-2)16-23(18,19)6-5-15-14(17)11-3-4-12-13(7-11)22-9-21-12/h3-4,7,10,16H,5-6,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZLLWMATACXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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